molecular formula C10H10O5 B8058713 2-Methoxy-4-(methoxycarbonyl)benzoic acid

2-Methoxy-4-(methoxycarbonyl)benzoic acid

Cat. No. B8058713
M. Wt: 210.18 g/mol
InChI Key: KDMXUDOMAMCSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728144B2

Procedure details

To a stirred solution of 4-formyl-3-methoxybenzoic acid methyl ester (5.0 g, 26 mmol; prepared as described in Preparation 17) in tert-butyl alcohol (200 mL) was added NaH2PO4-2H2O (3.6 g, 26 mmol), water (50 mL), 2-methyl-2-butene (11 mL, 104 mmol), and finally NaClO2 (7.02 g, 78 mmol). The reaction was allowed to stir at room temperature for 4 hours. The solvent was then removed under reduced pressure. The crude reaction mixture was then dissolved in DCM (200 mL) and the product was extracted with 1N NaOH (200 mL). The aqueous layer was washed with DCM (200 mL) and then neutralized with 6N HCl (˜40 mL) and the product extracted with DCM (200 mL). The organic layer was then washed with water (100 mL), NaCl (sat.) (100 mL), dried over MgSO4 and then filtered. The solvent was removed under reduced pressure. The crude material was sufficiently pure to use without further purification. The title intermediate was obtained in 47% yield (2.4 g, 12.3 mmol).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4-2H2O
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[C:6]([O:12][CH3:13])[CH:5]=1.O.CC(=CC)C.[O-:21]Cl=O.[Na+]>C(O)(C)(C)C.C(Cl)Cl>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:21])=[O:11])=[C:6]([O:12][CH3:13])[CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C=O)OC)=O
Name
NaH2PO4-2H2O
Quantity
3.6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
11 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
7.02 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with 1N NaOH (200 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with DCM (200 mL)
WASH
Type
WASH
Details
The organic layer was then washed with water (100 mL), NaCl (sat.) (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to use without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=CC(=C(C(=O)O)C=C1)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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